6-(3-Fluoro-4-methylphenyl)picolinic acid
Description
6-(3-Fluoro-4-methylphenyl)picolinic acid (CAS: 1261904-70-4) is a picolinic acid derivative featuring a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring attached to the pyridine moiety.
Properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-5-6-9(7-10(8)14)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDRGRPDSFUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687190 | |
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-70-4 | |
| Record name | 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-(3-Fluoro-4-methylphenyl)picolinic acid typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with picolinic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
6-(3-Fluoro-4-methylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3-Fluoro-4-methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 6-(3-Fluoro-4-methylphenyl)picolinic acid with five analogous compounds:
Key Observations :
- Substituent Effects: Fluorine position significantly impacts electronic properties. For example, 6-(2-Fluorophenyl)picolinic acid (2-F substitution) may exhibit stronger electron-withdrawing effects compared to 6-(3-Fluoro-4-methylphenyl) derivatives, altering reactivity .
- Molecular Weight : All compounds fall within 217–283 g/mol, suitable for drug-like properties.
Enzyme Inhibition
- Metallo-β-Lactamase (MBL) Inhibition: Phosphonomethyl-substituted derivatives (e.g., 18a–h) exhibit IC₅₀ values in the micromolar range, with substituents like hydroxyphenyl enhancing activity . this compound’s fluorine and methyl groups may similarly modulate binding to MBL active sites, though specific data are lacking.
- New Delhi Metallo-β-lactamase-1 (NDM-1) :
Metal Chelation
- Mercury(II) complexes with picolinic acid derivatives form coordination polymers or mononuclear structures depending on solvent and halide presence. For example, {[HgCl(pic)]}n forms 1-D polymers, while [HgCl(pic)(picH)] is mononuclear . The target compound’s fluorine and methyl groups could alter coordination geometry compared to unsubstituted picolinic acid.
Stability and Degradation
- Microbial degradation of picolinic acid derivatives (e.g., by Arthrobacter sp.) produces hydroxylated metabolites . Fluorine’s electronegativity may slow enzymatic cleavage in this compound compared to non-fluorinated analogs.
Biological Activity
6-(3-Fluoro-4-methylphenyl)picolinic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound comprises a picolinic acid moiety substituted with a 3-fluoro-4-methylphenyl group. This structural modification is significant as it influences the compound's lipophilicity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating cellular penetration and interaction with target proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : It has been shown to reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
Table 1: Biological Activity Summary of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Neuroprotective | Prevents neuronal apoptosis | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Neuroprotection in Cellular Models
In a study assessing the neuroprotective effects of this compound, researchers found that treatment with the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was linked to the inhibition of caspase activation, a key player in the apoptotic pathway.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound. It was demonstrated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was mediated through the suppression of NF-kB signaling pathways.
Research Findings
Recent studies have highlighted the significance of structural modifications on the biological activity of picolinic acid derivatives. For instance, variations in substituents can lead to substantial differences in potency and selectivity toward specific targets. The fluorine substitution in this compound has been shown to enhance binding affinity to certain receptors compared to its non-fluorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
